physical and chemical properties of 1,3-Bis(4-aminophenoxy)benzene
physical and chemical properties of 1,3-Bis(4-aminophenoxy)benzene
An In-depth Technical Guide to 1,3-Bis(4-aminophenoxy)benzene
This technical guide provides a comprehensive overview of the (TPE-R), a versatile aromatic ether diamine. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound as a monomer and chemical intermediate. This document details its properties, experimental protocols for its synthesis and characterization, and its applications.
Core Chemical and Physical Properties
1,3-Bis(4-aminophenoxy)benzene is a solid compound, appearing as a white to light yellow or brown crystalline powder.[1][2][3] It is a key monomer in the synthesis of high-performance polymers such as polyimides and polyamides due to the flexible ether linkages it introduces into the polymer backbone.[2][4][5][6]
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 2479-46-1 | [1][2][3][7] |
| Molecular Formula | C₁₈H₁₆N₂O₂ | [1][3][8] |
| Molecular Weight | 292.34 g/mol | [1][3] |
| Appearance | White to Brown Powder/Crystal | [1][3][7] |
| Melting Point | 115-119 °C | [2] |
| Boiling Point | ~434-487 °C (estimated) | [2][9] |
| Solubility | Soluble in acetonitrile (B52724) (may show faint turbidity) | [2][10] |
| Purity | Typically >98.0% (by GC) | [3][7] |
| Synonyms | Resorcinol (B1680541) Bis(4-aminophenyl) Ether; TPE-R; 4,4'-(1,3-Phenylenedioxy)dianiline | [1][2][3] |
Spectroscopic and Analytical Data
The structural identity and purity of 1,3-Bis(4-aminophenoxy)benzene are typically confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data Summary
| Technique | Key Observations and Characteristic Peaks | Source(s) |
| FTIR Spectroscopy | N-H stretch: Two bands characteristic of a primary amine (3400-3250 cm⁻¹). C-N stretch (aromatic): Strong band between 1335-1250 cm⁻¹. C-O-C stretch (ether): Characteristic absorption around 1250 cm⁻¹. N-H bend (primary amine): Present in the 1650-1580 cm⁻¹ region. | [11][12] |
| ¹H NMR Spectroscopy | Spectral data is available and confirms the aromatic proton environment and the amine protons. | [13] |
| ¹³C NMR Spectroscopy | Spectral data is available, providing detailed information on the carbon skeleton of the molecule. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of 1,3-Bis(4-aminophenoxy)benzene.
Synthesis Protocol: Two-Step Procedure
The most common synthesis route is a two-step process involving a nucleophilic aromatic substitution followed by a reduction.[2][5]
Step 1: Synthesis of 1,3-Bis(4-nitrophenoxy)benzene (Intermediate)
-
Reactants: A mixture of resorcinol (1 equivalent), a 4-halonitrobenzene such as 4-fluoronitrobenzene or 4-chloronitrobenzene (2 equivalents), and a base like anhydrous potassium carbonate (K₂CO₃) (2 equivalents) are used.[5]
-
Solvent: A high-boiling polar aprotic solvent such as dimethylacetamide (DMAc) or dimethylformamide (DMF) is employed.[5][15]
-
Procedure: a. Charge a round-bottom flask with the reactants and solvent under a nitrogen atmosphere. b. Heat the mixture (e.g., to 373 K) and stir for several hours (e.g., 20 hours). The reaction progress is often indicated by a color change to dark brown.[5] c. After cooling to room temperature, pour the reaction mixture into a large volume of water to precipitate the dinitro-intermediate. d. Filter the resulting solid, wash thoroughly with water, and dry.
Step 2: Reduction to 1,3-Bis(4-aminophenoxy)benzene
-
Reactants: The dried 1,3-bis(4-nitrophenoxy)benzene intermediate is reduced.[2]
-
Reducing Agent/Catalyst: A common method is catalytic hydrogenation using 10% Palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or hydrazine (B178648) monohydrate.[2][5]
-
Solvent: Ethanol (B145695) or methanol (B129727) is typically used as the solvent.[2][5]
-
Procedure: a. Charge a flask with the dinitro-intermediate, solvent, and Pd/C catalyst. b. If using hydrogen gas, subject the mixture to a hydrogen atmosphere and stir at room temperature overnight.[2] c. If using hydrazine monohydrate, reflux the mixture for several hours (e.g., 16 hours).[5] d. After the reaction is complete, filter the mixture to remove the Pd/C catalyst. e. Evaporate the solvent under reduced pressure. f. Recrystallize the crude solid from a suitable solvent like ethanol to obtain the purified 1,3-Bis(4-aminophenoxy)benzene product.[5]
Caption: Synthesis workflow for 1,3-Bis(4-aminophenoxy)benzene.
Characterization Protocols
FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.
-
Analysis: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Interpretation: Identify characteristic peaks for N-H (amine), C-O-C (ether), C-N (aromatic amine), and aromatic C-H bonds to confirm the structure.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[13]
-
Analysis: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Interpretation: Analyze chemical shifts, integration values, and splitting patterns to confirm the molecular structure and assess purity.
Thermal Analysis (DSC/TGA)
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into an aluminum pan.
-
Analysis:
-
For Differential Scanning Calorimetry (DSC), heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to determine the melting point and other thermal transitions.
-
For Thermogravimetric Analysis (TGA), heat the sample at a controlled rate in a specific atmosphere (e.g., nitrogen or air) to evaluate its thermal stability and decomposition profile.
-
Caption: Experimental workflow for the characterization of TPE-R.
Applications and Utility
1,3-Bis(4-aminophenoxy)benzene is a valuable diamine monomer primarily used in the field of polymer chemistry.
-
High-Performance Polymers: It is a critical building block for synthesizing aramids, polyamides, and polyimides.[6][16][17] The inclusion of flexible ether linkages (C-O-C) in the polymer backbone enhances solubility and processability without significantly compromising the excellent thermal stability of the resulting polymers.[5][6]
-
Coordination Polymers: As an aromatic ligand, TPE-R can be crystallized with various transition metals to create coordination polymers, which have shown potential for use in sensing applications, such as the detection of nitroaromatic compounds.[2]
-
Copolymerization: It is often used in copolymerization to modify the properties of existing polymers, such as improving the processability of rigid-rod polymers.[17]
Safety and Handling
Proper handling of 1,3-Bis(4-aminophenoxy)benzene is essential due to its potential hazards.
Table 3: Hazard and Safety Information
| Category | Description | Source(s) |
| Acute Toxicity | Harmful if swallowed. | |
| Sensitization | May cause an allergic skin reaction. | |
| Carcinogenicity | May cause cancer. | |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | |
| Storage | Keep in a cool, dark, and dry place under an inert atmosphere. | [2][10] |
| Incompatibilities | Avoid strong oxidizing agents. | [10] |
Users should consult the full Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18] Work should be conducted in a well-ventilated area or a fume hood.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 1,3-Bis(4-aMinophenoxy)benzene CAS#: 2479-46-1 [m.chemicalbook.com]
- 3. 1,3-Bis(4-aminophenoxy)benzene | CymitQuimica [cymitquimica.com]
- 4. Synthesis and Characterization of Polyimides Derived from Novel 1,3-Bis(4-Aminophenoxy)Benzene | Scientific.Net [scientific.net]
- 5. 1,4-Bis(4-aminophenoxy)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www2.ictp.csic.es [www2.ictp.csic.es]
- 7. 1,3-Bis(4-aminophenoxy)benzene | 2479-46-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. 1,3-Bis(4-aMinophenoxy)benzene(2479-46-1) IR Spectrum [m.chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. researchgate.net [researchgate.net]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. 1,3-Bis(4-aMinophenoxy)benzene(2479-46-1) 1H NMR spectrum [chemicalbook.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. ntrs.nasa.gov [ntrs.nasa.gov]
- 16. mdpi.com [mdpi.com]
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